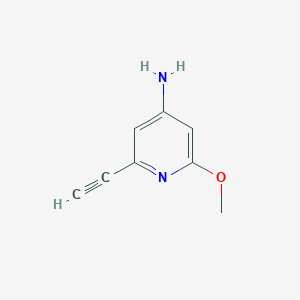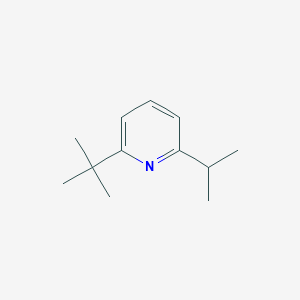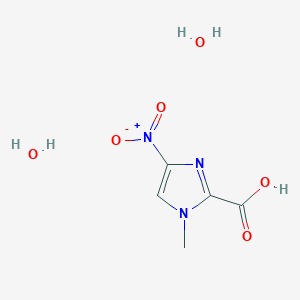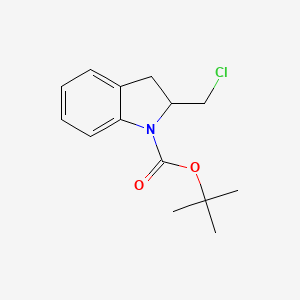
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 2,7-dibromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acridines depending on the nucleophile used.
Oxidation Reactions: Acridone derivatives are the major products.
Reduction Reactions: Dihydroacridine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by intercalating into DNA, thereby disrupting the replication and transcription processes. The presence of bromine and chlorine atoms enhances its binding affinity to the target molecules. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-10-methylacridin-9(10H)-one: Similar in structure but lacks the 4-chlorophenyl group.
10-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but lacks the bromine atoms.
2,7-Dichloro-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but has chlorine atoms instead of bromine.
Uniqueness
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the combination of bromine, chlorine, and methyl groups attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C21H16Br2ClN |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
2,7-dibromo-10-(4-chlorophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br2ClN/c1-21(2)17-11-13(22)3-9-19(17)25(16-7-5-15(24)6-8-16)20-10-4-14(23)12-18(20)21/h3-12H,1-2H3 |
InChI-Schlüssel |
WJLILUHARIPZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)


![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)




![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)

